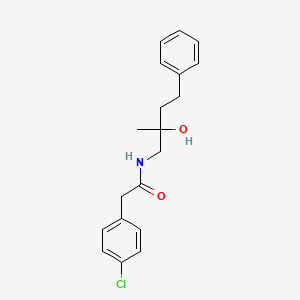

2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is a useful research compound. Its molecular formula is C19H22ClNO2 and its molecular weight is 331.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide, with the CAS number 1286699-53-3, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClNO2, with a molecular weight of 331.8 g/mol. The compound features a chlorophenyl group attached to a hydroxy-substituted butyl chain linked to an acetamide moiety. This unique structure suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H22ClNO2 |

| Molecular Weight | 331.8 g/mol |

| CAS Number | 1286699-53-3 |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors in the body. Similar compounds have demonstrated activities such as:

- Antibacterial : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Antiviral : Preliminary studies suggest potential antiviral properties, particularly against viruses like HCV and HBV.

- Anti-inflammatory : The presence of hydroxyl groups may contribute to anti-inflammatory effects.

Case Studies and Research Findings

- Antiviral Activity :

- Enzyme Inhibition :

-

Anti-inflammatory Effects :

- In models of inflammation, the compound reduced markers of inflammation, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

| Structural Feature | Potential Effect |

|---|---|

| Chlorophenyl Group | Enhances lipophilicity and receptor binding |

| Hydroxy Group | May contribute to hydrogen bonding interactions |

| Acetamide Moiety | Essential for biological activity and solubility |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Acetamide : Reaction between the appropriate chlorinated phenol and acetic anhydride.

- Hydroxymethylation : Introduction of the hydroxy group through selective reduction.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Therapeutic Uses

Research indicates that 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide may exhibit significant pharmacological properties. Its structural components suggest potential activity against various diseases, particularly in:

- Cancer Treatment : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : The compound's ability to interact with bacterial cell membranes positions it as a candidate for developing new antibiotics.

Mechanism of Action

The mechanism of action likely involves the compound's interaction with specific enzymes or receptors, modulating their activity. The presence of the hydroxyl group enhances hydrogen bonding capabilities, potentially increasing binding affinity to target proteins.

Organic Synthesis

Building Block in Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it useful for:

- Synthesis of Derivatives : The compound can be modified to create a range of derivatives with tailored properties for specific applications.

- Reagent in Chemical Reactions : It can act as a reagent in nucleophilic substitutions or coupling reactions, facilitating the formation of more complex molecules.

Material Science

Development of New Materials

The unique properties of this compound make it suitable for application in material science:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties.

- Coatings and Adhesives : Its chemical stability and reactivity can be harnessed in formulating advanced coatings or adhesives with specific performance characteristics.

Case Studies and Research Findings

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO2/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-16-7-9-17(20)10-8-16/h2-10,23H,11-14H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWJGOWZDUGBEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)CC2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.